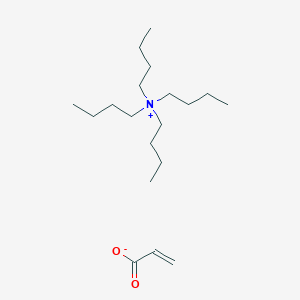
Thiazolidine, 2,2-dipropyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiazolidine, 2,2-dipropyl- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for use in various fields of research.
Wissenschaftliche Forschungsanwendungen
Thiazolidine, 2,2-dipropyl- has been found to have a wide range of scientific research applications. It has been studied for its potential use as a drug delivery system, as well as a potential treatment for various diseases such as cancer and diabetes. Additionally, Thiazolidine, 2,2-dipropyl- has been found to have antioxidant properties, making it a potential candidate for use in anti-aging research.
Wirkmechanismus
The mechanism of action of Thiazolidine, 2,2-dipropyl- is not fully understood. However, it has been found to interact with various enzymes and proteins in the body, leading to its various biochemical and physiological effects.
Biochemical and Physiological Effects:
Thiazolidine, 2,2-dipropyl- has been found to have a wide range of biochemical and physiological effects. It has been found to have antioxidant properties, as well as anti-inflammatory and anti-tumor effects. Additionally, Thiazolidine, 2,2-dipropyl- has been found to have neuroprotective effects, making it a potential candidate for use in neurodegenerative disease research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using Thiazolidine, 2,2-dipropyl- in lab experiments is its wide range of biochemical and physiological effects. This makes it a versatile compound that can be used in various fields of research. Additionally, the synthesis method for Thiazolidine, 2,2-dipropyl- has been optimized, resulting in high yields and purity of the final product.
One of the limitations of using Thiazolidine, 2,2-dipropyl- in lab experiments is its relatively high cost compared to other compounds. Additionally, the mechanism of action of Thiazolidine, 2,2-dipropyl- is not fully understood, making it difficult to predict its effects in certain experimental settings.
Zukünftige Richtungen
There are many potential future directions for research on Thiazolidine, 2,2-dipropyl-. One potential direction is the development of Thiazolidine, 2,2-dipropyl- as a drug delivery system. Additionally, further research could be done on the potential use of Thiazolidine, 2,2-dipropyl- in the treatment of various diseases such as cancer and diabetes. Finally, research could be done to further understand the mechanism of action of Thiazolidine, 2,2-dipropyl-, leading to a better understanding of its potential applications in scientific research.
Synthesemethoden
The synthesis method for Thiazolidine, 2,2-dipropyl- involves the condensation of thioacetic acid with 2,2-dipropylamine. The resulting compound is then cyclized to form Thiazolidine, 2,2-dipropyl-. This synthesis method has been extensively studied and optimized, resulting in high yields and purity of the final product.
Eigenschaften
CAS-Nummer |
16763-41-0 |
|---|---|
Molekularformel |
C9H19NS |
Molekulargewicht |
173.32 g/mol |
IUPAC-Name |
2,2-dipropyl-1,3-thiazolidine |
InChI |
InChI=1S/C9H19NS/c1-3-5-9(6-4-2)10-7-8-11-9/h10H,3-8H2,1-2H3 |
InChI-Schlüssel |
DNGCIDUSFMHBEE-UHFFFAOYSA-N |
SMILES |
CCCC1(NCCS1)CCC |
Kanonische SMILES |
CCCC1(NCCS1)CCC |
Andere CAS-Nummern |
16763-41-0 |
Synonyme |
2,2-Dipropylthiazolidine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















